molecular formula C19H22N2O B12575862 Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- CAS No. 613660-98-3

Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-

Cat. No.: B12575862
CAS No.: 613660-98-3
M. Wt: 294.4 g/mol
InChI Key: AYMZXMHYZMOSMW-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a dimethylphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst. This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolidin-2-one derivatives, while reduction can produce various reduced forms of the original compound .

Scientific Research Applications

Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-[[5-(3,4-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolidine ring with a pyridine and dimethylphenyl group makes it a versatile scaffold for drug discovery and development .

Properties

CAS No.

613660-98-3

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[5-(3,4-dimethylphenyl)pyridin-3-yl]-(2-methylpyrrolidin-1-yl)methanone

InChI

InChI=1S/C19H22N2O/c1-13-6-7-16(9-14(13)2)17-10-18(12-20-11-17)19(22)21-8-4-5-15(21)3/h6-7,9-12,15H,4-5,8H2,1-3H3

InChI Key

AYMZXMHYZMOSMW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C(=O)C2=CN=CC(=C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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